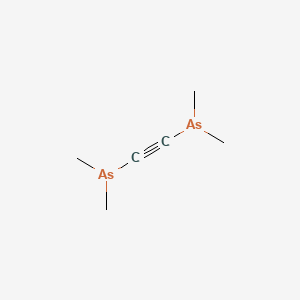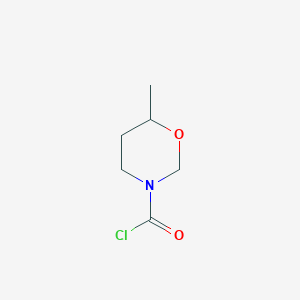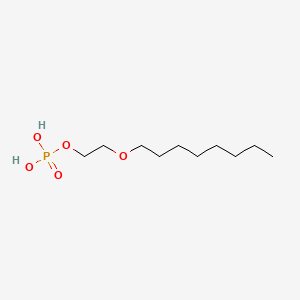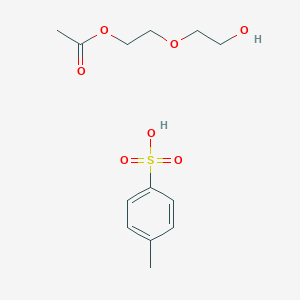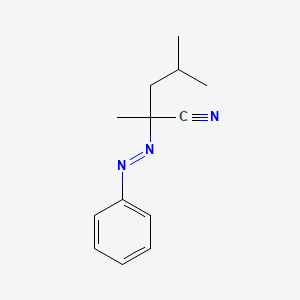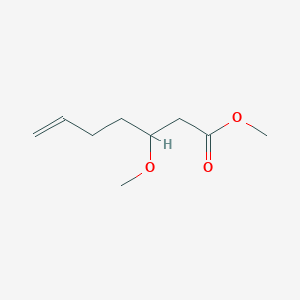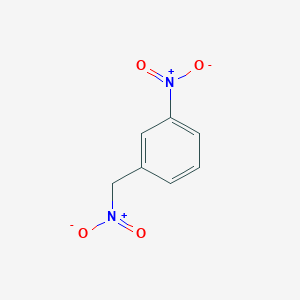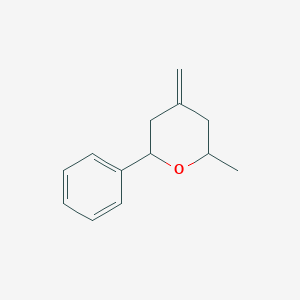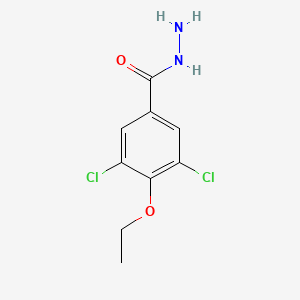![molecular formula C15H12N2O4S B14687977 1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- CAS No. 32685-24-8](/img/structure/B14687977.png)
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives have been extensively studied due to their potential therapeutic properties, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
One common method is the reaction of 1H-indole with 4-methylbenzenesulfonyl chloride in the presence of a base, followed by nitration using a nitrating agent such as nitric acid or a nitrate salt . The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the final product.
Chemical Reactions Analysis
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to bind to and modulate the activity of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its therapeutic effects .
Comparison with Similar Compounds
1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- can be compared with other similar compounds, such as:
- 1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde
- 1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone
- 1-Tosyl-1H-indole-3-sulfonyl chloride
These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of 1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro- lies in its combination of the sulfonyl and nitro groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
32685-24-8 |
|---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-nitroindole |
InChI |
InChI=1S/C15H12N2O4S/c1-11-2-5-14(6-3-11)22(20,21)16-9-8-12-10-13(17(18)19)4-7-15(12)16/h2-10H,1H3 |
InChI Key |
LNSITYAYVOYMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



